molecular formula C13H13N3O2S B2815588 6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-09-8

6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2815588
CAS RN: 1705660-09-8
M. Wt: 275.33
InChI Key: SMPZQAFZPIIQEF-UHFFFAOYSA-N
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Description

The compound “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine derivatives have been developed drastically as potent anticancer agents .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is influenced by the substituents attached to the ring carbon and nitrogen atoms . Preliminary Structure-Activity Relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .


Chemical Reactions Analysis

Pyrimidine derivatives exhibit a variety of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by the nature and position of their substituents . For instance, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrrolo[3,4-d]pyrimidine derivatives have been explored for their potential in medicinal chemistry and materials science. For example, pyrimidine glycols, primary lesions in DNA induced by reactive oxygen species, have been studied using tandem mass spectrometry for their differentiation and characterization (Wang, Vivekananda, & Zhang, 2002). Additionally, novel pyrimidine derivatives have been synthesized and investigated as ligands for co-crystallization with crown ethers, demonstrating their utility in forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Antitumor and Antiviral Applications

Pyrrolo[2,3‐d]pyrimidine nucleosides, known as 7‐deazapurine nucleosides, have shown diverse biological activities, including potent cytostatic or cytotoxic effects against cancer cells and antiviral activities. The replacement of the N7 atom with a carbon atom in these compounds often leads to increased base-pairing in DNA or RNA or better binding to enzymes, which is crucial for their therapeutic applications (Perlíková & Hocek, 2017).

Nonlinear Optical (NLO) Properties

The structural parameters and electronic properties of thiopyrimidine derivatives have been extensively studied, highlighting their significant potential in the fields of medicine and nonlinear optics. Through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, these compounds have been shown to possess larger NLO properties compared to standard molecules, indicating their suitability for optoelectronic applications (Hussain et al., 2020).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for pyrrolo[2,3-d]pyrimidine derivatives. For instance, a novel one-pot three-component reaction under microwave irradiation has been reported for the synthesis of 5-arylamino-pyrrolo[2,3-d]pyrimidines, demonstrating an efficient approach with good to excellent yields (Naidu & Bhuyan, 2014).

Safety and Hazards

While specific safety and hazard information for “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Pyrimidine derivatives are used in various therapeutic applications, but like all drugs, they should be used under the guidance of a healthcare professional to manage potential side effects and interactions .

Future Directions

The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development due to its diverse chemical reactivity, accessibility, and a wide range of biological activities . Future research could focus on designing small molecules with a pyrimidine scaffold possessing more promising anticancer potential . Additionally, the development of new synthetic methods and the exploration of novel biological activities of pyrimidine derivatives are promising directions for future research .

properties

IUPAC Name

6-(3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-10-3-2-4-12(5-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPZQAFZPIIQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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